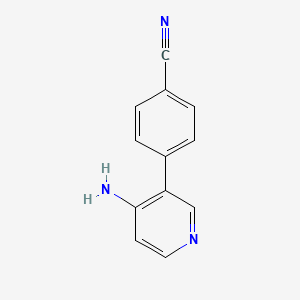

4-(4-Aminopyridin-3-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Aminopyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Métodos De Preparación

The synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with 4-aminobenzonitrile under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

4-(4-Aminopyridin-3-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

4-(4-Aminopyridin-3-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is utilized in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(4-Aminopyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

4-(4-Aminopyridin-3-yl)benzonitrile can be compared with other similar compounds, such as:

3-(4-Aminopyridin-3-yl)benzonitrile: This compound has a similar structure but differs in the position of the amino group.

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound has additional functional groups that confer different chemical properties and applications. The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Actividad Biológica

4-(4-Aminopyridin-3-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉N₃, with a molecular weight of 195.22 g/mol. The compound features a benzonitrile moiety substituted with a 4-aminopyridine group, which contributes to its unique reactivity and biological profile. The presence of both aromatic and nitrogen-containing functional groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, modulating their activity. It has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. The binding affinity for LSD1 has been quantified, showing a dissociation constant (Kd) value of approximately 22 nM and an IC50 value of 57 nM in biochemical assays, indicating potent inhibitory activity.

1. Cancer Research

Research indicates that compounds with similar structures to this compound have been explored for their anticancer properties. For instance, the inhibition of LSD1 can lead to the reactivation of tumor suppressor genes silenced in various cancers, making this compound a candidate for further development in cancer therapeutics.

2. Neuropharmacology

The structural similarity between this compound and known neuroactive compounds suggests potential applications in treating neurological disorders. Compounds like 4-aminopyridine are known to enhance neurotransmission, which may extend to derivatives such as this compound .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Aminopyridine | Simple pyridine derivative | Enhances neurotransmission |

| 3-(4-Aminophenyl)pyridine | Contains an additional phenyl group | Exhibits different binding properties |

| 2-(4-Aminophenyl)pyridine | Similar structure but different substitution | May have distinct pharmacological profiles |

| 4-(6-Aminopyridin-3-yl)benzonitrile | Contains an additional nitrogen atom | Potentially different biological activities |

Study on Inhibition Mechanisms

A study investigating the inhibition mechanism of this compound revealed that it effectively inhibits LSD1 activity, leading to altered gene expression profiles in cancer cell lines. This study utilized both computational modeling and experimental validation to elucidate the binding interactions at the molecular level.

Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of related compounds indicated that derivatives could potentially improve cognitive function by modulating neurotransmitter levels. Specific attention was given to the impact on synaptic transmission and neuronal plasticity .

Propiedades

IUPAC Name |

4-(4-aminopyridin-3-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-8-15-6-5-12(11)14/h1-6,8H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXKFBBQTCXHDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744825 |

Source

|

| Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258620-63-1 |

Source

|

| Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.